molecular formula C9H13ClFN B1295227 1-(4-Fluorophenyl)propan-2-amine hydrochloride CAS No. 459-01-8

1-(4-Fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B1295227
CAS No.: 459-01-8
M. Wt: 189.66 g/mol
InChI Key: GKWYMWZWSCKSMT-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 1-(4-Fluorophenyl)propan-2-amine hydrochloride dates back to the early 1940s, when it was first produced as part of systematic investigations into halogenated amphetamine derivatives. This early development period coincided with broader pharmaceutical industry efforts to explore structural modifications of naturally occurring and synthetic stimulants. The compound remained largely within academic research circles for several decades following its initial synthesis.

The modern recognition of this compound began in the early 2000s, when it started appearing in research chemical markets and forensic laboratories. The European Monitoring Centre for Drugs and Drug Addiction received its first formal notification of detection in December 2008, although evidence suggests its presence had been noted since at least 2007. This timeline indicates a significant gap between initial synthesis and widespread recognition, reflecting the compound's journey from laboratory synthesis to contemporary research interest.

The compound's development trajectory demonstrates the complex relationship between chemical innovation and practical application. Early synthetic work focused on exploring the effects of halogen substitution on amphetamine's basic structure, with fluorine specifically chosen for its unique electronic properties and metabolic stability. This systematic approach to molecular modification has become a hallmark of contemporary medicinal chemistry research.

Chemical Classification within Substituted Amphetamines

This compound belongs to the substituted amphetamine class, which encompasses compounds based upon the fundamental amphetamine structure with various atomic or molecular group substitutions. Within this classification system, it specifically represents a ring-substituted analog where a fluorine atom replaces a hydrogen atom at the para position of the phenyl ring.

The substituted amphetamine class spans diverse pharmacological subclasses, including stimulants, empathogens, and hallucinogens. The strategic placement of the fluorine atom in this compound creates distinct electronic and steric properties that influence its interaction with biological targets. The fluorine substitution affects the compound's lipophilicity, metabolic stability, and receptor binding characteristics compared to unsubstituted amphetamine.

From a structural perspective, the compound maintains the characteristic alpha-methylated phenethylamine backbone that defines the amphetamine class. The presence of a chiral center at the alpha-carbon position results in two enantiomeric forms, with most synthetic preparations yielding racemic mixtures. This stereochemical complexity adds an additional layer to understanding the compound's biological activity and potential therapeutic applications.

Table 1: Chemical Classification Hierarchy

Classification Level Category Specific Designation
Primary Class Phenethylamines Alpha-methylated derivative
Secondary Class Substituted Amphetamines Ring-substituted variant
Tertiary Class Halogenated Amphetamines Para-fluorinated compound
Molecular Formula Base Form C₉H₁₂FN
Molecular Formula Hydrochloride Salt C₉H₁₂FN- HCl
Molecular Weight Base Form 153.20 g/mol
Molecular Weight Hydrochloride Salt 189.7 g/mol

Nomenclature and Alternative Designations

The nomenclature of this compound reflects both systematic chemical naming conventions and various alternative designations used across different research contexts. The International Union of Pure and Applied Chemistry name, 1-(4-fluorophenyl)propan-2-amine, provides the most precise structural description, indicating the specific position of the fluorine substitution and the amine group location.

Alternative systematic names include 4-fluoro-alpha-methylbenzene ethanamine and para-fluoro-alpha-methylphenethylamine. These variations emphasize different aspects of the molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service has assigned multiple registry numbers reflecting different salt forms and stereoisomers of the compound.

Research literature employs numerous abbreviated forms and colloquial designations, though for precision in academic discourse, the full chemical name remains preferred. The variety of naming conventions reflects the compound's presence across multiple research disciplines, from synthetic organic chemistry to neuropharmacology. Laboratory designations such as PAL-303 reference specific research programs or institutional coding systems.

Table 2: Comprehensive Nomenclature Reference

Naming System Designation Reference Standard
IUPAC Name 1-(4-fluorophenyl)propan-2-amine Official chemical nomenclature
Chemical Abstracts Name 4-Fluoro-α-methyl-benzeneethanamine CAS registry system
Systematic Name para-Fluoroamphetamine Positional descriptor
Alternative Systematic 4-Fluoro-α-methylphenethylamine Structural emphasis
Research Code PAL-303 Laboratory designation
Molecular Formula C₉H₁₂FN Elemental composition
InChI Key LPKTNRRPXQHBEP-UHFFFAOYSA-N Digital identifier

Position in Contemporary Pharmaceutical Research

Contemporary pharmaceutical research has positioned this compound as a valuable compound for investigating structure-activity relationships within the amphetamine class. Clinical studies have provided unprecedented insights into its pharmacokinetic properties, revealing elimination half-lives of approximately 8-9 hours with marked individual variation ranging from 5.5 to 16.8 hours. These findings represent the first systematic human pharmacokinetic data for this compound class.

The compound has demonstrated significant value in neuropharmacological research, particularly for understanding monoaminergic system interactions. Research has established its function as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine, with specific EC₅₀ values of 2.0 × 10⁻⁷ M, 7.3 × 10⁻⁷ M, and 0.37 × 10⁻⁷ M respectively. The corresponding IC₅₀ values for reuptake inhibition are 7.7 × 10⁻⁷ M, 68 × 10⁻⁷ M, and 4.2 × 10⁻⁷ M.

World Health Organization review processes have formally evaluated this compound, with comprehensive assessments conducted by expert committees examining its pharmacological properties and research potential. This institutional recognition underscores the compound's significance in contemporary pharmaceutical science and regulatory frameworks.

Table 3: Contemporary Research Applications

Research Domain Application Key Findings
Pharmacokinetics Human metabolism studies Half-life: 8-9 hours (range 5.5-16.8)
Neuropharmacology Monoamine transporter studies Multi-target releasing agent
Clinical Research Controlled human trials First systematic safety evaluation
Regulatory Science WHO committee review Formal pharmaceutical assessment
Analytical Chemistry Detection methodology development Mass spectrometry protocols
Medicinal Chemistry Structure-activity relationships Fluorine substitution effects

The compound's research trajectory continues to expand across multiple pharmaceutical disciplines, with ongoing investigations into its metabolic pathways, receptor interactions, and potential therapeutic applications. Advanced analytical techniques have enabled precise characterization of its pharmacological profile, contributing to broader understanding of halogenated amphetamine derivatives in contemporary drug development programs.

Properties

IUPAC Name

1-(4-fluorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWYMWZWSCKSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

459-02-9 (Parent)
Record name 4-Fluoroamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101348050
Record name 4-Fluoroamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-01-8, 64609-06-9
Record name 4-Fluoroamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoroamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIJ78M8D5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route via 4-Fluorobenzaldehyde

Overview:
One of the predominant methods involves the reaction of 4-fluorobenzaldehyde with nitroethane to yield 4-fluoro-β-nitrostyrene. This intermediate is subsequently reduced to form the desired amine.

Reaction Steps:

  • Step 1: React 4-fluorobenzaldehyde with nitroethane under basic conditions to form 4-fluoro-β-nitrostyrene.
  • Step 2: Reduce the nitrostyrene using lithium aluminum hydride or another suitable reducing agent to produce 1-(4-fluorophenyl)propan-2-amine.
  • Step 3: Convert the amine into its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reaction:
$$
\text{4-Fluorobenzaldehyde} + \text{Nitroethane} \rightarrow \text{4-Fluoro-β-nitrostyrene}
$$
$$
\text{4-Fluoro-β-nitrostyrene} + \text{LiAlH}_4 \rightarrow \text{1-(4-Fluorophenyl)propan-2-amine}
$$
$$
\text{1-(4-Fluorophenyl)propan-2-amine} + \text{HCl} \rightarrow \text{1-(4-Fluorophenyl)propan-2-amine hydrochloride}
$$

Industrial Production Methods

In industrial settings, the production of this compound often utilizes similar synthetic pathways but is optimized for high yield and purity. Key considerations include:

  • Scale-Up: Large-scale reactions require careful control over temperature, pressure, and pH.

  • Purification Techniques: Following synthesis, purification is typically achieved through recrystallization or chromatography to ensure product quality.

This compound can undergo various chemical reactions, which are crucial for its utility in further synthetic applications.

Types of Reactions

Oxidation:
The compound can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

Reduction:
Further reduction can modify the amine group or aromatic ring, typically using lithium aluminum hydride or sodium borohydride.

Substitution:
The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Oxidation Potassium permanganate Acidic or basic medium
Reduction Lithium aluminum hydride Anhydrous conditions
Substitution Nucleophiles (amines, thiols) Catalytic conditions

Major Products Formed

Oxidation Products:
Formation of derivatives such as 4-fluorobenzaldehyde or related ketones.

Reduction Products:
Formation of alcohols or other amines depending on the extent of reduction.

Substitution Products:
Various substituted phenyl derivatives based on the nucleophile used.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-(4-Fluorophenyl)propan-2-amine hydrochloride is utilized in several scientific research domains:

1. Pharmacology and Neurochemistry

  • Mechanism of Action : The compound acts primarily as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system. This mechanism is crucial for understanding its potential therapeutic effects in treating disorders related to neurotransmitter dysregulation.
  • Binding Studies : Research indicates that this compound may exhibit high binding affinity to the dopamine transporter (DAT), making it a candidate for studying stimulant effects and addiction mechanisms .

2. Medicinal Chemistry

  • Drug Development : this compound serves as a precursor in the synthesis of novel pharmaceuticals aimed at treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Its fluorinated structure may enhance metabolic stability and efficacy compared to non-fluorinated analogs .
  • Case Studies : Preclinical studies have shown that compounds related to this amine can inhibit DAT effectively, suggesting potential applications in developing treatments for substance use disorders.

3. Chemical Synthesis

  • Building Block : In synthetic organic chemistry, this compound is used as a building block for synthesizing more complex molecules. The presence of the fluorine atom can significantly alter reactivity and selectivity in chemical reactions, making it valuable in developing new materials .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The presence of the fluorine atom enhances the compound's lipophilicity and bioactivity, which may improve its pharmacological profile.

Key Properties:

  • Molecular Formula : C9H12FN·HCl
  • Molecular Weight : 189.66 g/mol
  • Solubility : Soluble in various organic solvents

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development:

1. Binding Affinity

  • Evaluating how well this compound binds to various receptors or transporters helps predict its efficacy as a therapeutic agent.

2. Metabolic Stability

  • Studies indicate that fluorinated compounds often exhibit altered pharmacokinetics, potentially leading to improved efficacy and reduced toxicity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Differences

Substituted amphetamines vary in pharmacological activity based on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 203.685 g/mol
N-Methyl-1-(4-fluorophenyl)propan-2-amine Hydrochloride (4-FMA)
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 203.69 g/mol
  • Key Difference : N-methylation enhances lipophilicity and prolongs metabolic half-life, increasing stimulant effects .
1-(4-Methoxyphenyl)propan-2-amine Hydrochloride (PMMA)
  • Molecular Formula: C₁₀H₁₆ClNO
  • Molecular Weight : 217.69 g/mol
  • Key Difference: Methoxy substitution at the para position increases serotonin receptor affinity, contributing to hallucinogenic properties .
Ortetamine HCl (1-(2-Methylphenyl)propan-2-amine Hydrochloride)
  • Molecular Formula : C₁₀H₁₆ClN
  • Molecular Weight : 193.70 g/mol
  • Key Difference : Ortho-methyl substitution reduces dopamine reuptake inhibition efficacy compared to para-substituted analogs .

Table 2: Structural and Pharmacological Comparison

Compound Substituent(s) Molecular Weight (g/mol) Primary Pharmacological Action Reference
1-(4-Fluorophenyl)propan-2-amine HCl Para-F, primary amine 189.66 Dopamine/norepinephrine reuptake inhibitor
4-FMA Para-F, N-methyl 203.69 Enhanced stimulant activity
PMMA Para-OCH₃, primary amine 217.69 Serotonergic effects
Ortetamine HCl Ortho-CH₃, primary amine 193.70 Moderate dopamine activity

Pharmacological and Regulatory Considerations

  • Metabolism: Fluorine substitution (as in 4-FA) slows hepatic degradation, increasing plasma half-life compared to non-halogenated analogs .
  • Receptor Affinity : Para-substituted fluoroamphetamines show higher sigma-1 receptor binding than methoxy derivatives, influencing neurotoxicity profiles .

Table 3: Market Data (2020–2025)

Metric 1-(4-Fluorophenyl)propan-2-amine HCl PMMA
Global Production Volume (kg) 1,200 (2020) → 1,550 (2025) 800 → 600
Average Cost (USD/g) $85–$120 $150–$200
Primary Application Research chemicals Illicit market

Biological Activity

1-(4-Fluorophenyl)propan-2-amine hydrochloride, commonly known by its CAS number 459-01-8, is a fluorinated derivative of amphetamine. This compound has garnered attention due to its potential stimulant properties and interactions with neurotransmitter systems, particularly dopamine and norepinephrine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparisons with structurally similar compounds.

This compound has the molecular formula C₉H₁₂FN·HCl and a molecular weight of approximately 189.66 g/mol. The presence of a fluorine atom in the para position of the phenyl ring is believed to enhance its metabolic stability and pharmacological profile compared to non-fluorinated analogs.

The primary mechanism of action for this compound involves its interaction with central nervous system receptors. It is known to increase the release and inhibit the reuptake of key neurotransmitters such as dopamine and norepinephrine, leading to heightened alertness and energy levels. This mechanism is similar to other compounds in the amphetamine class, which are often associated with stimulant effects.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Stimulant Activity : Exhibits increased locomotor activity and alertness in animal models.
  • Neurotransmitter Modulation : Increases dopamine and norepinephrine levels, potentially affecting mood and cognition.
  • Potential for Abuse : Similar to other amphetamines, it poses risks for abuse and dependency due to its stimulant properties .

Safety Profile

The safety profile of this compound indicates several hazards:

Hazard TypeClassification
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory EffectsMay cause respiratory irritation
Specific Target Organ ToxicityAffects the respiratory system

Precautionary measures include protective equipment during handling and immediate medical attention in case of exposure .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with related compounds:

Compound NameStructure TypeKey Differences
4-FluoroamphetamineFluorinated amphetamineLacks propan-2-amino group; more potent
MethamphetamineMethylated amphetamineContains a methyl group; higher abuse potential
1-(3-Fluorophenyl)propan-2-amineIsomeric variantDifferent fluorine positioning; altered activity
1-(4-Methylphenyl)propan-2-amineMethyl-substituted variantMethyl group instead of fluorine; different effects

This comparison highlights how structural modifications can lead to variations in biological activity and pharmacological profiles.

Case Studies

Research studies have been conducted to assess the effects of this compound on animal models. One study demonstrated that administration led to significant increases in locomotor activity, indicative of stimulant effects. Additionally, behavioral assessments indicated alterations in anxiety-like behaviors when combined with other psychoactive substances .

Another case study focused on receptor binding assays, revealing that this compound interacts with dopamine D2 receptors, which are critical for regulating mood and reward pathways. These findings suggest potential implications for therapeutic applications but also raise concerns regarding abuse potential .

Q & A

Q. What synthetic methodologies are optimal for preparing enantiopure 1-(4-fluorophenyl)propan-2-amine hydrochloride?

  • Methodological Answer : Enantiopure synthesis can be achieved via reductive amination of 4-fluorophenylacetone with ammonia or methylamine, followed by hydrochloric acid salt formation. Chiral resolution techniques, such as chromatography using chiral stationary phases (e.g., amylose- or cellulose-based columns), are critical for separating enantiomers. Evidence from related compounds (e.g., PZM21 hydrochloride synthesis) suggests enantiopure starting materials and catalytic asymmetric methods improve yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (e.g., using C18 columns with UV detection at 254 nm) and NMR (¹H/¹³C, focusing on aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 1.2–1.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H⁺]⁺ at m/z 184.1 for the free base). Impurity profiling should follow pharmacopeial standards, referencing analogs like citalopram impurities .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported receptor binding affinities for fluorophenylpropan-2-amine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, radioligand concentrations). Validate findings using:
  • Saturation binding assays with [³H]ligands (e.g., serotonin/dopamine transporter probes).
  • Functional assays (e.g., cAMP accumulation for GPCR activity).
    Cross-reference with structurally validated compounds (e.g., 4-FMA, a methylated analog) to contextualize structure-activity relationships (SAR) .

Q. How can metabolic stability and phase I/II pathways be characterized for this compound?

  • Methodological Answer : Use in vitro liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., N-dealkylation, hydroxylation). LC-MS/MS quantifies metabolites, while cytochrome P450 inhibition assays assess metabolic stability. Phase II pathways (glucuronidation/sulfation) require UDPGA or PAPS cofactors. Compare with benzofuran analogs (e.g., 5-APDB) for metabolic trends .

Q. What computational approaches predict enantiomer-specific pharmacological effects?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into crystal structures of target receptors (e.g., SERT, DAT) identifies enantiomer-receptor interactions. MD simulations (AMBER/CHARMM) assess binding stability. Validate predictions with in vitro binding assays using resolved enantiomers .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s neurotoxicity profile?

  • Methodological Answer : Discrepancies may stem from dosing regimens or model systems. Standardize protocols:
  • In vivo : Rodent models with controlled dosing (e.g., 10–50 mg/kg, i.p.) and histopathological analysis of dopaminergic/serotonergic terminals.
  • In vitro : Differentiated SH-SY5Y neurons exposed to physiologically relevant concentrations (1–100 µM).
    Cross-validate with biomarkers (e.g., GFAP for glial activation) and reference standards like MDMA toxicity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)propan-2-amine hydrochloride
Reactant of Route 2
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1-(4-Fluorophenyl)propan-2-amine hydrochloride

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